molecular formula C10H12N2O2 B11902686 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one

3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11902686
M. Wt: 192.21 g/mol
InChI Key: YHNKOXHFIAAWOE-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to the quinoline ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-amino-4-methylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing the mixture in ethanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 3-keto-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 3-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one.

    Substitution: Formation of N-substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 6-position.

    3-Amino-6-methylquinolin-2(1H)-one: Lacks the hydroxyl group at the 1-position.

    1-Hydroxy-6-methylquinolin-2(1H)-one: Lacks the amino group at the 3-position.

Uniqueness

3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of all three functional groups (amino, hydroxyl, and methyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C10H12N2O2/c1-6-2-3-9-7(4-6)5-8(11)10(13)12(9)14/h2-4,8,14H,5,11H2,1H3

InChI Key

YHNKOXHFIAAWOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(C2)N)O

Origin of Product

United States

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